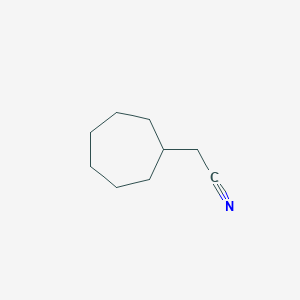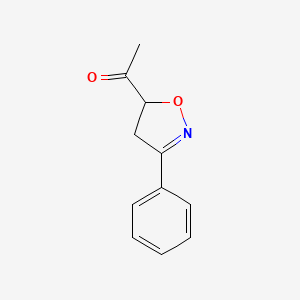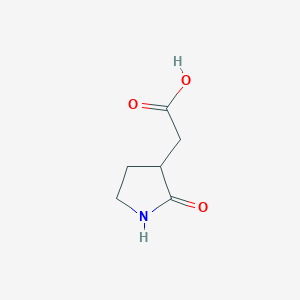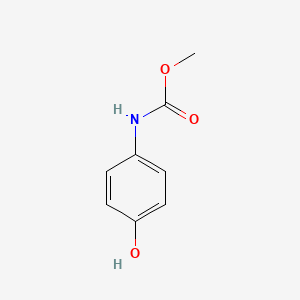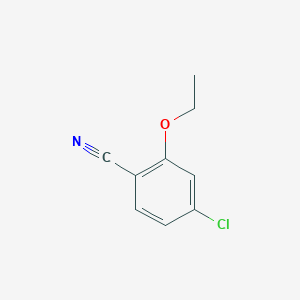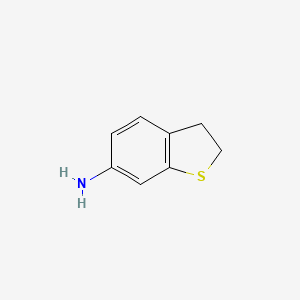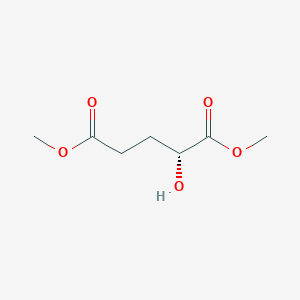
N-(2-羟基苯基)苯磺酰胺
描述
“N-(2-hydroxyphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 5465-16-7 . It has a molecular weight of 249.29 and its IUPAC name is N-(2-hydroxyphenyl)benzenesulfonamide .
Synthesis Analysis
The synthesis of N-(2-hydroxyphenyl)benzenesulfonamide and its derivatives has been described in several studies . For instance, one study reported the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study reported the synthesis of N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide by reacting 2-aminophenol with 4-methylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of N-(2-hydroxyphenyl)benzenesulfonamide can be represented by the InChI code: 1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H .
Physical And Chemical Properties Analysis
N-(2-hydroxyphenyl)benzenesulfonamide is a powder with a melting point of 141-143°C .
科学研究应用
生化评价作为酶抑制剂: N-(2-羟基苯基)苯磺酰胺衍生物已因其作为酶抑制剂的潜力而受到研究。例如,某些衍生物已显示出对犬尿氨酸 3-羟化酶(犬尿氨酸途径中涉及的酶)的高亲和力抑制,这对于了解神经元损伤机制具有重要意义 (Röver et al., 1997).
在癌症治疗中的潜力: 对苯磺酰胺衍生物的研究揭示了它们抑制碳酸酐酶 (CA) 同工型的有效性。由于其选择性细胞毒性,这些化合物因其作为新型抗癌剂的潜力而受到关注 (Gul et al., 2016).
药物设计中的药效基团元素: 该化合物已被确定为设计类药物支架的重要药效基团元素。这在设计用于环氧合酶-2 (COX-2) 抑制的新系列化合物中得到证明,这与开发抗炎药有关 (Singh et al., 2007).
各种受体的拮抗剂: N-(2-羟基苯基)苯磺酰胺衍生物已被开发为孕酮受体等受体的非甾体拮抗剂,突出了它们在治疗子宫肌瘤和子宫内膜异位症等疾病中的潜力 (Yamada et al., 2016).
在光动力治疗中的作用: N-(2-羟基苯基)苯磺酰胺的衍生物已被合成和表征,作为光动力治疗中的光敏剂的特性,这是一种用于癌症的治疗方式 (Pişkin et al., 2020).
荧光传感应用: 某些衍生物已用于开发荧光传感器,特别是用于检测汞等金属离子,证明了其在环境监测中的实用性 (Bozkurt & Gul, 2018).
抗菌和抗真菌特性: 对苯磺酰胺衍生物的研究揭示了它们作为抗菌和抗真菌剂的潜力,增加了该化合物在医学应用中的多功能性 (El-Gaby et al., 2018).
固相合成应用: N-(2-羟基苯基)苯磺酰胺的化学空间已在固相合成中得到探索,导致开发出多种特权支架,证明了其在合成化学中的实用性 (Fülöpová & Soural, 2015).
安全和危害
未来方向
作用机制
Target of Action
N-(2-hydroxyphenyl)benzenesulfonamide primarily targets Carbonic Anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX genes is often associated with uncontrolled cell proliferation and tumor hypoxia . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
N-(2-hydroxyphenyl)benzenesulfonamide interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of CA IX, leading to changes in the tumor cells’ metabolism . Specifically, the tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to cell proliferation and tumor hypoxia . By inhibiting CA IX, N-(2-hydroxyphenyl)benzenesulfonamide disrupts the tumor cells’ ability to proliferate uncontrollably and survive in hypoxic conditions . This disruption can lead to the death of tumor cells and a reduction in tumor size .
Result of Action
The inhibition of CA IX by N-(2-hydroxyphenyl)benzenesulfonamide leads to significant molecular and cellular effects. For instance, certain derivatives of N-(2-hydroxyphenyl)benzenesulfonamide showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM . Moreover, these derivatives were able to induce apoptosis in MDA-MB-231 (a triple-negative breast cancer cell line) with a significant increase in the annexin V-FITC percent .
属性
IUPAC Name |
N-(2-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQARMCGNIUBXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282963 | |
| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5465-16-7 | |
| Record name | NSC28990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



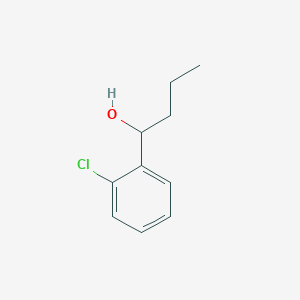

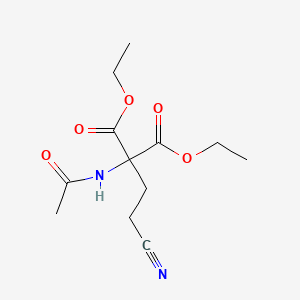
![4-[(2-Ethoxybenzoyl)amino]butanoic acid](/img/structure/B3384356.png)

